

# GSK583: A Preclinical Odyssey of a Potent and Selective RIPK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Discovery and Development of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (**GSK583**)

This technical guide provides a comprehensive overview of the discovery, preclinical development, and pharmacological characterization of **GSK583**, a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). Developed by GlaxoSmithKline, **GSK583** emerged from a focused effort to identify novel therapeutic agents for inflammatory diseases by targeting the NOD-like receptor (NLR) signaling pathway. While **GSK583** demonstrated significant promise as a preclinical tool, its development was ultimately halted due to off-target liabilities, precluding its advancement into clinical trials. This document details the scientific journey of **GSK583**, from its initial identification to the elucidation of its mechanism of action and the challenges that prevented its clinical progression.

#### Introduction: The Rationale for Targeting RIPK2

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical signaling partner for the intracellular pattern recognition receptors NOD1 and NOD2.[1] Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, initiating downstream signaling cascades that lead to the production of pro-inflammatory cytokines.[2] Dysregulation of this pathway has been implicated in the pathogenesis of various inflammatory and autoimmune diseases, including Crohn's disease and ulcerative colitis.[3][4] Consequently, the development of small molecule inhibitors of RIPK2 kinase activity presented a promising therapeutic



strategy. **GSK583** was identified through these efforts as a potent and selective inhibitor of RIPK2.[5]

#### **Discovery and Optimization**

**GSK583** was developed through structure-activity relationship (SAR) studies aimed at improving the potency and selectivity of initial screening hits.[6][7] The core chemical structure of **GSK583** is a 4-aminoquinoline derivative.[6] X-ray co-crystal structures of **GSK583** bound to the ATP-binding pocket of RIPK2 revealed key interactions, including a critical hydrogen bond between the N1 of the indazole moiety and the side chain of Asp164 in the kinase domain.[6][8] This structural understanding guided the optimization of the molecule for enhanced potency and selectivity.

#### **Mechanism of Action and In Vitro Potency**

**GSK583** is an ATP-competitive inhibitor of RIPK2 kinase activity.[9] By binding to the ATP pocket, it prevents the autophosphorylation of RIPK2, a crucial step in the activation of downstream signaling pathways such as NF-κB and MAPK.[1][2] This inhibition ultimately leads to a reduction in the production of inflammatory cytokines.

The in vitro potency of **GSK583** has been extensively characterized across various assays, as summarized in the table below.



| Assay Type                     | Target/Stimulus                                | Species | IC50    | Reference(s) |
|--------------------------------|------------------------------------------------|---------|---------|--------------|
| Cell-free Kinase<br>Assay      | RIPK2                                          | Human   | 5 nM    | [10][11][12] |
| Cell-free Kinase<br>Assay      | RIPK2                                          | Rat     | 2 nM    |              |
| Cell-free Binding<br>Assay     | RIPK3                                          | Human   | 16 nM   | [10]         |
| MDP-stimulated TNFα Production | Primary Human<br>Monocytes                     | Human   | 8 nM    | [4][10]      |
| MDP-induced<br>TNFα Production | Whole Blood                                    | Human   | 237 nM  | [4][11]      |
| MDP-induced TNFα Production    | Whole Blood                                    | Rat     | 133 nM  | [11]         |
| TNFα Production                | Human Crohn's<br>Disease Biopsy<br>Explants    | Human   | ~200 nM | [10][13]     |
| IL-6 Production                | Human Crohn's<br>Disease Biopsy<br>Explants    | Human   | ~200 nM | [10][13]     |
| TNFα Production                | Human<br>Ulcerative Colitis<br>Biopsy Explants | Human   | ~200 nM | [13]         |
| IL-6 Production                | Human<br>Ulcerative Colitis<br>Biopsy Explants | Human   | ~200 nM | [13]         |

## **Kinase Selectivity**

A critical aspect of the development of any kinase inhibitor is its selectivity profile. **GSK583** demonstrated excellent selectivity for RIPK2 when screened against a large panel of kinases.



| Selectivity Data                      | Details                                                                  | Reference(s) |
|---------------------------------------|--------------------------------------------------------------------------|--------------|
| Kinase Panel Screen                   | At 1 $\mu$ M, GSK583 showed little inhibition of a panel of 300 kinases. | [11]         |
| Specific Kinases with Some Inhibition | BRK and Aurora A showed some level of inhibition.                        |              |
| Comparison to other Kinases           | Highly selective over p38α and VEGFR2.                                   | [11]         |

### **Cellular Activity and Signaling Pathway Inhibition**

**GSK583** effectively blocks NOD1 and NOD2-mediated signaling in cellular assays. Treatment with **GSK583** leads to a dose-dependent inhibition of pro-inflammatory cytokine production upon stimulation with NOD1/2 agonists.[10] Notably, at a concentration of 1  $\mu$ M, **GSK583** demonstrated complete inhibition of NOD1 and NOD2 signaling, while showing little to no effect on signaling downstream of Toll-like receptors (TLR2, TLR4, TLR7) or cytokine receptors (IL-1R, TNFR).[10] This highlights the specific role of **GSK583** in targeting the RIPK2-dependent pathway.





Click to download full resolution via product page

Caption: **GSK583** inhibits the NOD2-RIPK2 signaling pathway.



# Experimental Protocols In Vitro Kinase Assay (Fluorescence Polarization)

A fluorescence polarization (FP) based binding assay was utilized to determine the IC50 of **GSK583** against RIPK2.[10] The assay buffer consisted of 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl<sub>2</sub>, 1 mM DTT, and 1 mM CHAPS.[11] A fluorescently labeled ligand competitive with the inhibitor was used at a concentration of 5 nM.[11] Test compounds were serially diluted in 100% DMSO and 100 nL was dispensed into multiwell plates. 5  $\mu$ L of RIPK2 enzyme solution was added and incubated for 10 minutes at room temperature before the addition of the fluorescent ligand.[11] The fluorescence polarization was then measured to determine the extent of inhibitor binding.

#### **Cellular Assay for Cytokine Production**

To assess the cellular activity of **GSK583**, primary human monocytes were pre-treated with the inhibitor for 30 minutes.[10] The cells were then stimulated for 6 hours with ligands for various pattern recognition receptors, including muramyl dipeptide (MDP) for NOD2.[10] The release of pro-inflammatory cytokines, such as TNFα and IL-8, into the cell culture supernatant was measured by immunoassay.[10] The percentage of inhibition and IC50 values were calculated based on the reduction in cytokine levels compared to vehicle-treated controls.[10]





Click to download full resolution via product page

Caption: Workflow for in vitro and cellular assays of GSK583.

#### **Pharmacokinetics**



Pharmacokinetic (PK) studies in rodents indicated that **GSK583** had low clearance, moderate volumes of distribution, and moderate oral bioavailability.[10][13] While these properties were sufficient for its use as a preclinical tool in acute inflammation models, they were considered suboptimal for progression as a clinical drug candidate.[6][10]

| PK Parameter           | Rat            | Mouse    | Reference(s) |
|------------------------|----------------|----------|--------------|
| Clearance              | Low            | Low      | [10][13]     |
| Volume of Distribution | Moderate       | Moderate | [10][13]     |
| Oral Bioavailability   | Moderate (39%) | Moderate | [10][13]     |

### **Limitations and Discontinuation of Development**

Despite its high potency and selectivity for RIPK2, the development of **GSK583** was terminated due to a combination of limiting factors.[6] The primary reasons for its discontinuation were:

- hERG Ion Channel Activity: GSK583 exhibited potent interaction with the hERG (human Ether-a-go-go-Related Gene) potassium ion channel.[4][6][13] Inhibition of the hERG channel is a significant safety concern in drug development as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.
- CYP3A4 Inhibition: The compound also showed inhibitory activity against Cytochrome P450 3A4 (CYP3A4), a key enzyme involved in the metabolism of a large number of drugs.[10] This presented a risk for drug-drug interactions.
- Suboptimal Pharmacokinetics and In Vivo Efficacy: The pharmacokinetic profile and in vivo efficacy in certain inflammation models were not considered optimal for a clinical candidate.
   [6]





Click to download full resolution via product page

Caption: Decision pathway for the discontinuation of **GSK583** development.

#### **Conclusion: A Valuable Preclinical Tool**

Although **GSK583** did not advance to clinical trials, its discovery and characterization have been instrumental in validating RIPK2 as a therapeutic target for inflammatory diseases.[5] It has served as a valuable tool compound for elucidating the role of RIPK2 in NOD1 and NOD2-mediated disease pathogenesis in a variety of in vitro, in vivo, and ex vivo experiments.[5] The knowledge gained from the **GSK583** program, including the challenges related to off-target effects, has informed the development of next-generation RIPK2 inhibitors with improved safety profiles.[1][6] The journey of **GSK583** underscores the complexities of drug development and the importance of a multifaceted approach that considers not only potency and selectivity but also a comprehensive safety and pharmacokinetic profile.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]



- 3. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 4. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- To cite this document: BenchChem. [GSK583: A Preclinical Odyssey of a Potent and Selective RIPK2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607852#discovery-and-development-of-gsk583]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com